2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine hydrochloride, Mixture of diastereomers

Description

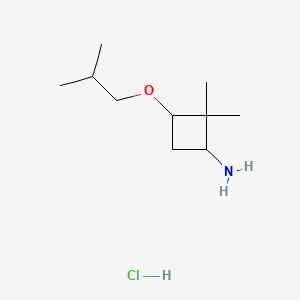

2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine hydrochloride is a cyclobutane derivative featuring a strained four-membered ring with distinct substituents: two methyl groups at position 2, a 2-methylpropoxy (isobutoxy) group at position 3, and an amine hydrochloride at position 1. The compound exists as a mixture of diastereomers due to stereochemical variations at the cyclobutane ring or substituent positions. Cyclobutane derivatives are valued in organic synthesis and drug discovery due to their inherent ring strain, which enhances reactivity and enables diverse functionalization .

The hydrochloride salt form improves aqueous solubility, making the compound suitable for pharmaceutical applications. Its stereochemical complexity, however, poses challenges in synthesis and purification, necessitating advanced chromatographic or crystallization techniques to isolate individual diastereomers .

Properties

Molecular Formula |

C10H22ClNO |

|---|---|

Molecular Weight |

207.74 g/mol |

IUPAC Name |

2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H21NO.ClH/c1-7(2)6-12-9-5-8(11)10(9,3)4;/h7-9H,5-6,11H2,1-4H3;1H |

InChI Key |

FYEQMEDSWQCOHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1CC(C1(C)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Ring Formation with 2,2-Dimethyl Substitution

- Cyclobutane core synthesis can be achieved via [2+2] cycloaddition reactions, intramolecular cyclization, or ring contraction methods starting from suitable precursors such as alkenes or cyclopropanes.

- The 2,2-dimethyl substitution is introduced by using precursors bearing geminal dimethyl groups or via alkylation steps on the cyclobutane ring.

- Literature on Pd(0)/Pd(II)-catalyzed C(sp3)-H activation has shown potential for remote functionalization on cyclobutane systems, which might be adapted for selective substitution at the 2-position.

Introduction of the 2-Methylpropoxy Group at the 3-Position

- The 2-methylpropoxy substituent (an isobutoxy group) is typically introduced via nucleophilic substitution or Williamson ether synthesis.

- Starting from a 3-hydroxycyclobutan-1-amine intermediate, the hydroxy group can be alkylated with 2-methylpropyl halides (e.g., 2-methylpropyl bromide or chloride) under basic conditions (e.g., potassium carbonate in acetonitrile) to form the ether linkage.

- Reflux conditions and extended reaction times (e.g., 24 hours) are common to ensure complete conversion.

Installation of the Amine Group at the 1-Position

- The amine group at the 1-position can be introduced by reduction of a corresponding nitrile or amide precursor or by nucleophilic substitution of a leaving group (e.g., halide) with ammonia or amines.

- Protection/deprotection strategies might be employed to prevent side reactions on other functional groups during amination.

- The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often followed by crystallization to isolate the pure salt form.

Representative Experimental Conditions and Outcomes

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclobutane ring formation | Intramolecular cyclization or [2+2] cycloaddition | Starting alkene or cyclopropane precursors, Pd-catalyst (if applicable) | 60-80% | Control of stereochemistry challenging |

| Alkylation for 2-methylpropoxy group | Williamson ether synthesis | 2-methylpropyl halide, K2CO3, reflux in acetonitrile, 24 h | 70-85% | Extended reflux ensures complete ether formation |

| Amination at 1-position | Nucleophilic substitution or reduction | Ammonia or amine nucleophile, appropriate solvent | 65-90% | Protection steps may be required |

| Hydrochloride salt formation | Acid-base reaction | HCl in ethanol or ether | Quantitative | Facilitates isolation and purification |

Analytical and Characterization Data

- NMR Spectroscopy : Multiplets and shifts consistent with cyclobutane ring protons, methyl groups, and amine protons; diastereomeric mixtures show duplicated signals.

- Mass Spectrometry : Molecular ion peaks consistent with formula C10H21NO and hydrochloride salt.

- HPLC : Used for purity assessment and diastereomer ratio determination.

- Melting Point : Hydrochloride salts typically show sharp melting points indicative of purity.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(1s,3s)-3-(Propan-2-yloxy)cyclobutan-1-amine Hydrochloride

- Molecular Formula: C₇H₁₆ClNO

- Molecular Weight : 165.66 g/mol

- Key Differences : This analogue substitutes the 2-methylpropoxy group with a smaller isopropoxy (propan-2-yloxy) group and lacks the 2,2-dimethyl substitution. The (1s,3s) stereochemistry indicates a single diastereomer, simplifying purification compared to the target compound’s mixture .

- Applications : Likely used as a chiral building block in asymmetric synthesis due to its defined stereochemistry.

N-Cyclopropyl-3-(2-Methylphenyl)cyclobutan-1-amine Hydrochloride

- Molecular Formula : C₁₄H₁₉ClN

- Molecular Weight : 237.76 g/mol

- Key Differences: Features a 2-methylphenyl substituent at position 3 and a cyclopropylamine group instead of the isobutoxy and dimethyl groups.

6-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine Hydrochloride (Diastereomeric Mixture)

- Molecular Formula: C₁₀H₁₂BrNO

- Molecular Weight : 242.11 g/mol

- Key Differences: A benzofuran-derived amine with a bromo substituent.

Physicochemical Properties

| Property | Target Compound | (1s,3s)-3-(Propan-2-yloxy) Analogue | N-Cyclopropyl-3-(2-Methylphenyl) Analogue |

|---|---|---|---|

| Molecular Weight | 243.75 g/mol | 165.66 g/mol | 237.76 g/mol |

| Water Solubility | High (HCl salt) | Moderate (HCl salt) | Low (aromatic substituent) |

| Lipophilicity (LogP) | ~1.5 (estimated) | ~0.8 (estimated) | ~2.3 (estimated) |

| Stereochemical Complexity | Diastereomeric mixture | Single diastereomer | Not specified |

The aromatic substituent in the N-cyclopropyl analogue further elevates LogP, favoring lipid-rich environments .

Challenges in Diastereomer Separation

The target compound’s diastereomeric mixture complicates purification, requiring techniques like preparative HPLC or fractional crystallization. In contrast, single-diastereomer compounds (e.g., ) bypass this issue, streamlining production for applications requiring high stereochemical fidelity .

Q & A

Q. Methodological Answer :

- Chromatography : Use silica gel chromatography with gradients of ethyl acetate/hexane. For higher resolution, employ chiral stationary phases (e.g., amylose or cellulose derivatives) .

- Crystallization : Fractional crystallization in solvents like ethanol/water, leveraging differences in solubility between diastereomers .

- HPLC : Reverse-phase HPLC with acetonitrile/water (0.1% TFA) for analytical-scale separation. Monitor peaks at 210–254 nm .

Basic: What spectroscopic techniques are essential for characterizing the diastereomeric mixture?

Q. Methodological Answer :

- NMR : 1H and 13C NMR to identify diastereomer-specific splitting patterns (e.g., cyclobutane ring protons at δ 2.5–4.0 ppm) and confirm substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₂₂ClNO) and isotopic patterns .

- X-ray Crystallography : For absolute stereochemical assignment if single crystals are obtainable .

Advanced: How can mechanistic studies clarify the origin of diastereomer formation during synthesis?

Q. Methodological Answer :

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures and times. Lower temperatures favor kinetic products (less stable diastereomers), while prolonged heating may shift ratios toward thermodynamic products .

- Isotope Labeling : Use deuterated reagents to track hydrogen migration during cyclization (e.g., in [2+2] reactions) .

- Computational Modeling : DFT calculations to compare transition-state energies of diastereomeric pathways, identifying steric/electronic barriers .

Advanced: How should researchers resolve contradictions in stereochemical assignments between NMR and X-ray data?

Q. Methodological Answer :

- NOESY NMR : Detect spatial proximity of protons (e.g., cyclobutane ring substituents) to infer relative configuration .

- Crystallographic Refinement : Compare experimental X-ray data with predicted diastereomer structures using software like Mercury or Olex2 .

- Correlation with Synthetic Routes : Cross-validate stereochemistry by tracing chiral starting materials (e.g., enantiopure amines) through reaction steps .

Advanced: How does the diastereomer ratio influence biological activity in target engagement studies?

Q. Methodological Answer :

- Enzyme/Receptor Binding Assays : Test isolated diastereomers in vitro (e.g., IC₅₀ measurements for enzyme inhibition). For example, the isopropoxy group’s orientation may alter hydrogen-bonding with active sites .

- Molecular Dynamics Simulations : Model diastereomer-protein interactions to predict binding modes and affinity differences .

- Pharmacological Profiling : Compare pharmacokinetics (e.g., plasma half-life) and toxicity profiles between diastereomers using rodent models .

Advanced: What comparative structural analyses differentiate this compound from analogs like 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride?

Q. Methodological Answer :

- Electron-Withdrawing Effects : The trifluoromethyl group in analogs increases electrophilicity, whereas the 2-methylpropoxy group here enhances lipophilicity. Compare logP values via HPLC retention times .

- Bioisosteric Replacement Studies : Substitute cyclobutane substituents (e.g., CF₃ vs. OCH₂CH(CH₃)₂) to assess impact on target selectivity .

- Thermal Stability : Use TGA/DSC to measure decomposition points; bulky 2-methylpropoxy groups may improve stability over smaller substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.